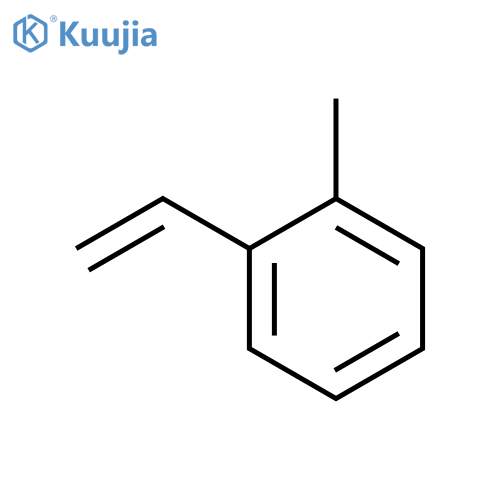

Cas no 9017-21-4 (Benzene,ethenylmethyl-, homopolymer)

Benzene,ethenylmethyl-, homopolymer 化学的及び物理的性質

名前と識別子

-

- Benzene,ethenylmethyl-, homopolymer

- POLY(VINYLTOLUENE) MIXED ISOMERS AVERAGE MW CA. 80,000 (GPC)

- LS-13610

- o-methyl-styrene

- 1-methyl-2-vinyl-benzene

- Styrene, o-methyl-

- O-METHYLSTYRENE

- ortho-Methylstyrene

- EINECS 210-256-7

- 4-05-00-01367 (Beilstein Handbook Reference)

- 2-Methyl-1-vinylbenzene

- AMY13657

- 2-Methylstyrene, >=95.0% (GC)

- METHYLSTYRENE, O-

- Q2805872

- HSDB 8457

- FT-0613082

- 2-METHYLSTYRENE (STABILIZED WITH TBC)

- POLY(VINYLTOLUENE)

- A856582

- InChI=1/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3

- 1-Ethenyl-2-methylbenzene

- CHEMBL3427716

- 2-Vinyltoluene

- 611-15-4

- NS00019910

- 2-Ethenylmethylbenzene

- BRN 1901764

- Benzene, 1-ethenyl-2-methyl-

- MFCD00014936

- 1-ethenyl-2-methyl-benzene

- SY048431

- T72704

- DTXSID2060599

- 25087-21-2

- UNII-556UO5CL44

- (2-TOLYL)ETHENE

- CS-0110436

- 9017-21-4

- 556UO5CL44

- 2-Methylstyrene

- NVZWEEGUWXZOKI-UHFFFAOYSA-

- 1-Methyl-2-vinylbenzene

- M0259

- AKOS005256969

- o-Vinyltoluene

-

- インチ: InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3

- InChIKey: NVZWEEGUWXZOKI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=CC=C1C=C

計算された属性

- せいみつぶんしりょう: 118.078250319g/mol

- どういたいしつりょう: 118.078250319g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 94.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 色と性状: 粒子からなる

- 密度みつど: 1.05 g/mL at 25 °C(lit.)

- ふってん: 100 °C(lit.)

- 屈折率: n20/D 1.59

- LogP: 3.580

- ようかいせい: 使用できません

Benzene,ethenylmethyl-, homopolymer 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB123969-25g |

Poly(vinyl toluene), mixed isomers; . |

9017-21-4 | 25g |

€88.00 | 2024-06-12 | ||

| abcr | AB123969-50g |

Poly(vinyl toluene), mixed isomers; . |

9017-21-4 | 50g |

€121.60 | 2024-06-12 |

Benzene,ethenylmethyl-, homopolymer 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

Benzene,ethenylmethyl-, homopolymerに関する追加情報

Benzene,ethenylmethyl-, homopolymer: A Comprehensive Overview

The compound with CAS No. 9017-21-4, commonly referred to as Benzene,ethenylmethyl-, homopolymer, is a synthetic polymer with significant applications in various industries. This polymer is derived from the homopolymerization of styrene, a vinyl benzene derivative, and is widely recognized for its unique physical and chemical properties. The homopolymer structure of this compound ensures high molecular weight and excellent thermal stability, making it suitable for a range of industrial and commercial uses.

Recent advancements in polymer chemistry have further enhanced the understanding of Benzene,ethenylmethyl-, homopolymer's properties. Researchers have explored its potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The polymer's biocompatibility and controlled degradation rates make it an ideal candidate for these applications. Moreover, studies have shown that by modifying the polymer's surface properties through techniques like plasma treatment or chemical grafting, its performance in biomedical fields can be significantly improved.

In the field of materials science, Benzene,ethenylmethyl-, homopolymer has been extensively studied for its mechanical properties. Its high tensile strength and flexibility make it suitable for manufacturing lightweight components in the automotive and aerospace industries. Recent research has focused on incorporating nanofillers into the polymer matrix to enhance its mechanical and thermal properties further. For instance, the addition of carbon nanotubes or graphene oxide has been shown to significantly improve the polymer's strength and conductivity.

The environmental impact of Benzene,ethenylmethyl-, homopolymer has also been a topic of interest in recent years. Scientists are exploring sustainable methods for producing this polymer, such as using renewable feedstocks or developing biodegradable variants. One promising approach involves synthesizing the polymer from bio-based styrene derivatives, which reduces its carbon footprint and contributes to a circular economy.

From a manufacturing perspective, the synthesis of Benzene,ethenylmethyl-, homopolymer typically involves free radical polymerization under controlled conditions. Recent innovations in polymerization techniques, such as controlled radical polymerization (CRP) methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT), have enabled better control over the polymer's molecular weight and architecture. These advancements have led to the development of polymers with tailored properties for specific applications.

In terms of industrial applications, Benzene,ethenylmethyl-, homopolymer is widely used in packaging materials due to its excellent barrier properties against oxygen and moisture. This makes it ideal for food packaging applications where shelf life extension is critical. Additionally, its electrical insulation properties make it a popular choice in electronic components and wiring systems.

Recent studies have also highlighted the potential of Benzene,ethenylmethyl-, homopolymer in energy storage systems. By incorporating this polymer into battery components, researchers have achieved improved energy density and cycle stability. The polymer's ability to form stable films on electrode surfaces prevents dendrite formation during charging and discharging processes.

Furthermore, advancements in 3D printing technology have opened new avenues for utilizing Benzene,ethenylmethyl-, homopolymer as a filament material. Its high printability and mechanical strength make it suitable for creating complex geometries required in customized medical devices or prototyping.

Despite its numerous advantages, challenges remain in optimizing the production process of Benzene,ethenylmethyl-, homopolymer to reduce costs and improve efficiency. Ongoing research focuses on developing scalable production methods that minimize waste and energy consumption while maintaining product quality.

In conclusion, Benzene,ethenylmethyl-, homopolymer (CAS No. 9017-21-4) is a versatile material with a wide range of applications across various industries. Its unique properties continue to be explored through cutting-edge research in materials science and chemistry. As technology advances and sustainability becomes a priority, this polymer is expected to play an even more significant role in shaping future innovations.

9017-21-4 (Benzene,ethenylmethyl-, homopolymer) 関連製品

- 611-15-4(2-Methylstyrene)

- 2039-89-6(2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol))

- 769-25-5(2,4,6-Trimethylstyrene)

- 2039-90-9(2,6-Dimethylstyrene)

- 1823885-22-8(3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine)

- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)

- 1247685-55-7(2-fluoro-5-(pyrimidin-5-yl)benzoic acid)

- 2229386-10-9(tert-butyl 3-4-(trifluoromethyl)pyridin-3-ylpiperazine-1-carboxylate)

- 67943-20-8(1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R,7aS)-(9CI))

- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)